Physicochemical Property Differentiation: Methylene Bridge vs. Direct C–N Linkage at Pyrimidine C2
The target compound (MW 213.66, XLogP3-AA 0.7, TPSA 38.3 Ų, H-bond acceptor count 4, rotatable bond count 2) differs from 4-(4-chloropyrimidin-2-yl)morpholine (MW 199.64) by a +14.02 Da mass increment and one additional rotatable bond due to the methylene bridge [1][2]. The increased molecular weight and rotatable bond count predict moderately altered pharmacokinetic properties for final drug candidates derived from each intermediate: the methylene bridge generally correlates with improved aqueous solubility and CNS penetration potential compared to directly conjugated morpholinopyrimidines, though this is a class-level inference [3].
| Evidence Dimension | Molecular weight, lipophilicity, polar surface area, rotatable bonds |
|---|---|
| Target Compound Data | MW 213.66 g/mol; XLogP3-AA 0.7; TPSA 38.3 Ų; Rotatable bonds 2; HBA 4 |
| Comparator Or Baseline | 4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9): MW 199.64 g/mol; TPSA 38.3 Ų; Rotatable bonds 1; HBA 4 (XLogP3-AA not publicly available for comparator) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔRotatable bonds = +1; ΔXLogP3-AA and ΔHBA not quantifiable without matched experimental determination for comparator |
| Conditions | Computed physicochemical properties from PubChem (release 2025.09.15); values calculated via XLogP3 3.0, Cactvs 3.4.8.24 |
Why This Matters
The methylene spacer increases conformational flexibility and modulates the electronic environment of the morpholine nitrogen, which can affect the binding mode and selectivity profile of the final elaborated kinase inhibitor—a critical consideration when selecting the appropriate intermediate for a specific SAR exploration program.
- [1] PubChem Compound Summary for CID 59526018, 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 824643, 4-(4-Chloropyrimidin-2-yl)morpholine. National Center for Biotechnology Information. View Source
- [3] Young RJ, Green DVS. (2016) Getting physical in drug discovery: a contemporary perspective on solubility and drug-like properties. Future Medicinal Chemistry, 8(8):863–883. Class-level inference on methylene linker effects on CNS drug-likeness. View Source
